molecular formula C17H16N4O2 B14360756 2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- CAS No. 96103-24-1

2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)-

Cat. No.: B14360756
CAS No.: 96103-24-1
M. Wt: 308.33 g/mol
InChI Key: KZZFBNFDOWJIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Carboxamide Group: This step involves the reaction of the quinoxaline core with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Functionalization with Aminophenyl and Hydroxyethyl Groups: These groups can be introduced through nucleophilic substitution or addition reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new C-N bonds with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while nucleophilic substitution at the amino group could produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The hydroxyethyl and aminophenyl groups can enhance binding affinity and specificity to the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its broad range of biological activities.

    2-Quinoxalinecarboxamide: Lacks the additional functional groups but shares the core structure.

    N-(2-aminophenyl)quinoxaline: Similar structure but without the hydroxyethyl group.

Uniqueness

2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- is unique due to the presence of both the aminophenyl and hydroxyethyl groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

96103-24-1

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-(2-aminophenyl)-3-(1-hydroxyethyl)quinoxaline-2-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-10(22)15-16(20-14-9-5-4-8-13(14)19-15)17(23)21-12-7-3-2-6-11(12)18/h2-10,22H,18H2,1H3,(H,21,23)

InChI Key

KZZFBNFDOWJIML-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N=C1C(=O)NC3=CC=CC=C3N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.